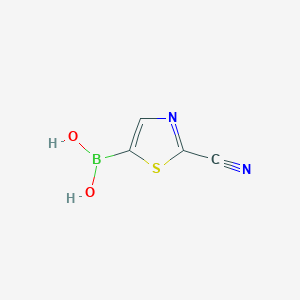![molecular formula C7H11N3O B11920761 (NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)
(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime is an organic compound with the molecular formula C7H11N3O. It is a derivative of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and is known for its applications in various fields of scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired oxime .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pH, and reaction time .
化学反应分析
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid methyl ester: Similar in structure but differs in functional groups and applications.
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime: Another derivative with different substituents, leading to varied chemical properties.
Uniqueness
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime is unique due to its specific substitution pattern and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4- |
InChI 键 |
AWXOWWYYKPERBT-YWEYNIOJSA-N |
手性 SMILES |
CC1=C(C(=NN1C)C)/C=N\O |
规范 SMILES |
CC1=C(C(=NN1C)C)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)
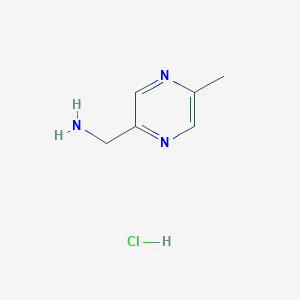

![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)

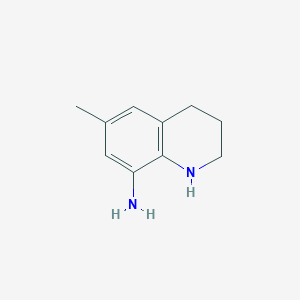
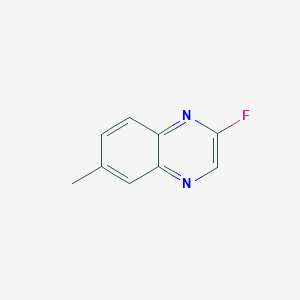

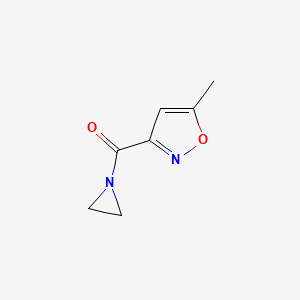
![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)
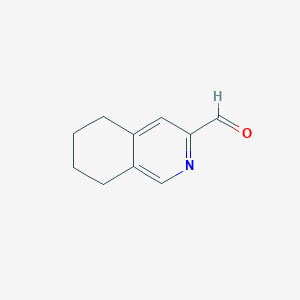
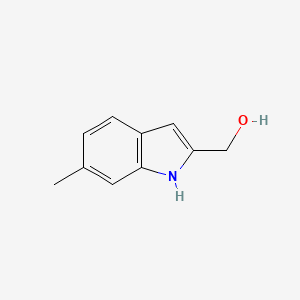
![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
